![molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5](/img/structure/B8451814.png)
9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C19H12F3N . It has a molecular weight of 311.3 . This compound is a derivative of carbazole, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” includes a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The trifluoromethyl group is attached to the phenyl group, which is further connected to the 9-position of the carbazole unit .Physical And Chemical Properties Analysis
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” has a melting point of 165-167 °C and a predicted boiling point of 414.5±45.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .Orientations Futures
Propriétés
Numéro CAS |
204066-03-5 |
|---|---|
Formule moléculaire |
C19H12F3N |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
9-[4-(trifluoromethyl)phenyl]carbazole |
InChI |
InChI=1S/C19H12F3N/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
Clé InChI |
PDSJGMJNENPXCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl 6-bromo-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8451743.png)
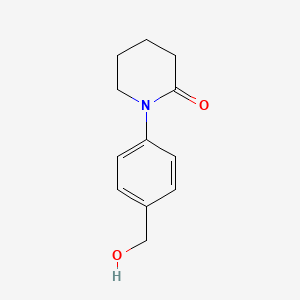
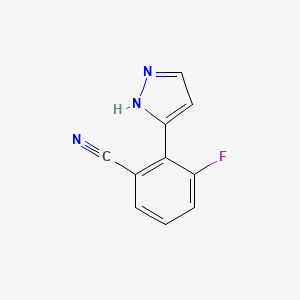

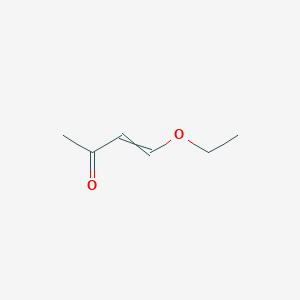
![N-[4-chloro-3-(2-chloro-2-ethoxycarbonylethenyl)phenyl]-3,4,5,6-tetrahydrophthalimide](/img/structure/B8451789.png)
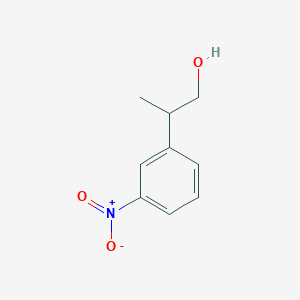

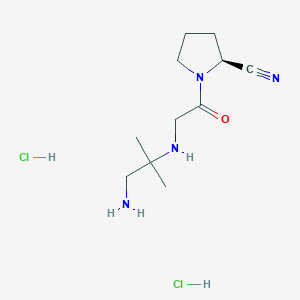
![2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene](/img/structure/B8451825.png)
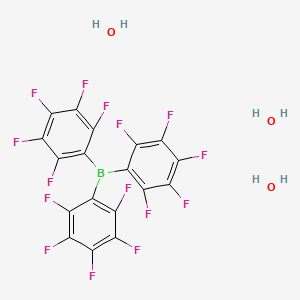
![2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile](/img/structure/B8451836.png)
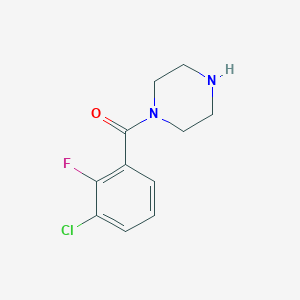
![3-[2,4-Bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8451848.png)